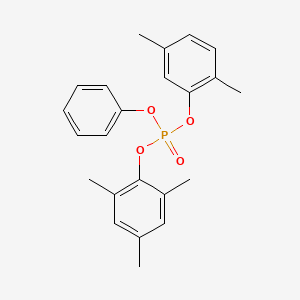
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester is an organic compound belonging to the class of phosphoric acid esters This compound is characterized by the presence of a phosphoric acid group esterified with 2,5-dimethylphenyl, phenyl, and 2,4,6-trimethylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester typically involves the esterification of phosphoric acid with the corresponding phenyl and dimethylphenyl groups. One common method involves the reaction of phosphoric acid with 2,5-dimethylphenol, phenol, and 2,4,6-trimethylphenol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. Catalysts such as sulfuric acid or Lewis acids may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and the corresponding phenols.
Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Hydrolysis: Phosphoric acid, 2,5-dimethylphenol, phenol, 2,4,6-trimethylphenol.
Oxidation: Quinones, oxidized phenols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing the active phenolic compounds that can interact with enzymes and receptors. The phenolic groups can also participate in redox reactions, contributing to the compound’s antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
- Phosphoric acid, 2-methylphenyl diphenyl ester
- Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
Uniqueness
Phosphoric acid, 2,5-dimethylphenyl phenyl 2,4,6-trimethylphenyl ester is unique due to the specific arrangement of its phenyl and dimethylphenyl groups, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
73179-42-7 |
|---|---|
Molekularformel |
C23H25O4P |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
(2,5-dimethylphenyl) phenyl (2,4,6-trimethylphenyl) phosphate |
InChI |
InChI=1S/C23H25O4P/c1-16-11-12-18(3)22(15-16)26-28(24,25-21-9-7-6-8-10-21)27-23-19(4)13-17(2)14-20(23)5/h6-15H,1-5H3 |
InChI-Schlüssel |
GAXLXTMTKDGWEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=C(C=C3C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






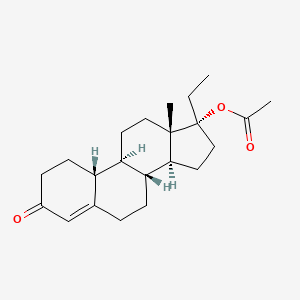


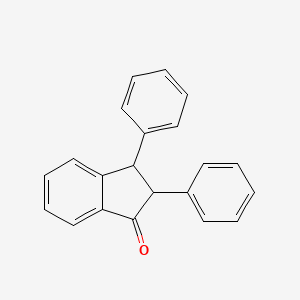
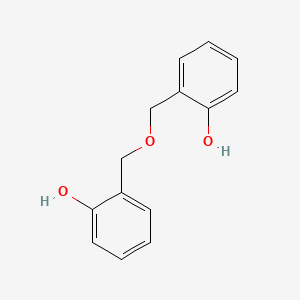


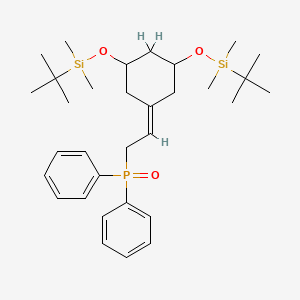
![Boranylidyneborane;(2-methoxyphenyl)-[1-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane](/img/structure/B12806733.png)
![4-[4-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-imidazol-2-yl]butan-1-ol](/img/structure/B12806734.png)
